molecular formula C19H14ClF4N3O B8365152 1-(4-chlorophenyl)-N-[2-(3-fluorophenyl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

1-(4-chlorophenyl)-N-[2-(3-fluorophenyl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B8365152
M. Wt: 411.8 g/mol
InChI Key: KWSKZYNWERNVKZ-UHFFFAOYSA-N
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Patent
US07223782B2

Procedure details

1-(4-chloro-phenyl)-5-trifluoromethyl-1H-pyrazole-4-carbonyl chloride (0.100 g, 0.324 mmol) was added to a solution of 2-(3-fluoro-phenyl)ethylamine (0.051 mL, 0.389 mmol) and triethylamine (0.135 mL, 0.972 mmol) in acetonitrile (10 mL). The reaction mixture stirred for 1 hr at room temperature, concentrated and crude product purified by column chromatography on silica gel to give 1-(4-chloro-phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid [2-(3-fluoro-phenyl)-ethyl]-amide. LCMS m/z=412.0 (M+H)+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.051 mL
Type
reactant
Reaction Step One
Quantity
0.135 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]([C:13]([F:16])([F:15])[F:14])=[C:11]([C:17](Cl)=[O:18])[CH:10]=[N:9]2)=[CH:4][CH:3]=1.[F:20][C:21]1[CH:22]=[C:23]([CH2:27][CH2:28][NH2:29])[CH:24]=[CH:25][CH:26]=1.C(N(CC)CC)C>C(#N)C>[F:20][C:21]1[CH:22]=[C:23]([CH2:27][CH2:28][NH:29][C:17]([C:11]2[CH:10]=[N:9][N:8]([C:5]3[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=3)[C:12]=2[C:13]([F:16])([F:15])[F:14])=[O:18])[CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C1C(F)(F)F)C(=O)Cl
Name
Quantity
0.051 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)CCN
Name
Quantity
0.135 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture stirred for 1 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
crude product purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)CCNC(=O)C=1C=NN(C1C(F)(F)F)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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